molecular formula C12H11NO3 B11891552 N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide CAS No. 66611-72-1

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Cat. No.: B11891552
CAS No.: 66611-72-1
M. Wt: 217.22 g/mol
InChI Key: AOVJSWHKUGNIDY-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a derivative of coumarin, a class of benzopyrones. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be synthesized through the reaction of 7-amino-4-methylcoumarin with acetic anhydride . The reaction typically involves refluxing the reactants in an appropriate solvent, such as acetonitrile, in the presence of a base like potassium carbonate . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which exhibit enhanced biological activities .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its balanced profile of biological activities, making it a versatile compound for various applications. Its ability to undergo multiple chemical reactions also enhances its utility in synthetic chemistry.

Properties

CAS No.

66611-72-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C12H11NO3/c1-7-5-12(15)16-11-6-9(13-8(2)14)3-4-10(7)11/h3-6H,1-2H3,(H,13,14)

InChI Key

AOVJSWHKUGNIDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C

Origin of Product

United States

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